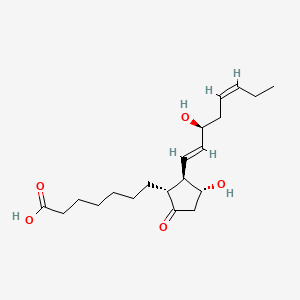
D17 Prostaglandin E1
Vue d'ensemble
Description
D17 PGE1 is a prostanoid.
Applications De Recherche Scientifique
1. Hepatic Protection
Prostaglandin E1 (PGE1) exhibits protective actions on liver cells. In studies involving animal models and patients with fulminant viral hepatitis, PGE1 demonstrated effectiveness in dilating diseased vessels, improving liver microcirculation, stabilizing liver cell membranes, and promoting liver cell proliferation, thus being used in treating fulminant hepatic failure (Liu & Fan, 2000).
2. Cardiac Disease Treatment
Research indicates PGE1's significant role in treating coronary heart disease (CHD). In a study on CHD rats, PGE1 administration led to improved blood lipid levels and heart protein expression, suggesting a heart-protective effect by modulating gene expressions associated with CHD (Liu, Ma, Qiao, & Xu, 2013).
3. Angiogenesis in Ischemic Heart Disease
PGE1 has been observed to stimulate angiogenesis, particularly in the failing human heart. It induces vascular endothelial growth factor expression, which could explain its clinical effectiveness in patients with ischemic cardiomyopathy (Mehrabi et al., 2002).
4. Renal Dysfunction Treatment
In the context of coronary heart disease with diabetic patients undergoing coronary artery intervention therapy, PGE1 showed a positive effect on contrast media-induced renal dysfunction, highlighting its therapeutic potential in renal care (Zhang & Zhuo, 2014).
5. Lung Transplant Protection
PGE1 has demonstrated efficacy in reducing ischemia-reperfusion injury following lung transplantation. It does so by mediating a shift from pro-inflammatory to anti-inflammatory cytokines, improving lung function post-transplant (de Perrot et al., 2001).
6. Cochlear Protection
In the treatment of acute sensorineural hearing loss, PGE1 and its receptor subtype EP4 agonist have shown effectiveness. The local application of EP4 agonist has significantly attenuated threshold shifts in auditory responses, indicating a role in protecting the cochlea from noise-induced trauma (Hori et al., 2009).
7. Myocardial Reperfusion Injury
PGE1 shows promise in reducing myocardial reperfusion injury events in patients, as evidenced by a meta-analysis. It has been associated with a decrease in major adverse cardiac events and biomarker release, suggesting cardioprotective effects (Zhu, Xu, Ding, Zhou, & Huang, 2017).
8. Immune System Modulation
PGE1 plays a crucial role in modulating immunity. It has been observed to affect key aspects of the immune system, impacting inflammation and potentially influencing cancer progression (Harris et al., 2002).
Propriétés
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPLGKUICBQJOS-GAFLZONLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7046-45-9 | |
| Record name | 17,18-Dehydroprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 5,6-dihydro-PGE3?
A1: 5,6-dihydro-PGE3 exhibits anti-aggregatory effects on platelets, similar to other prostaglandins like PGE1. [] This means it can inhibit the clumping together of platelets, a crucial step in blood clot formation.
Q2: How does the anti-aggregatory potency of 5,6-dihydro-PGE3 compare to other prostaglandins?
A2: While the provided abstracts don't directly compare the potency of 5,6-dihydro-PGE3 to other prostaglandins, one study found that in patients with coronary artery disease, the anti-aggregatory potency of prostaglandins (including PGE1, 13,14-dihydro-PGE1, and 5,6-dihydro-PGE3) was significantly lower compared to healthy individuals. [] This suggests that disease states might influence the effectiveness of these compounds.
Q3: Are there any factors known to affect the anti-aggregatory potency of prostaglandins like 5,6-dihydro-PGE3?
A4: While not specifically focusing on 5,6-dihydro-PGE3, research suggests that blood plasma components, particularly albumin, can influence the anti-aggregatory potency of prostaglandins. [] This highlights the importance of considering the biological environment when evaluating the activity of such compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


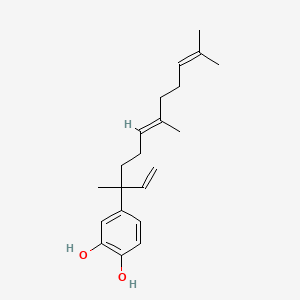



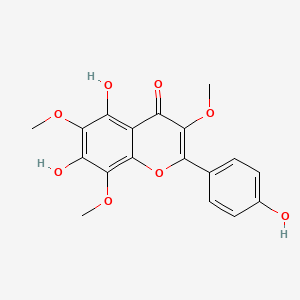
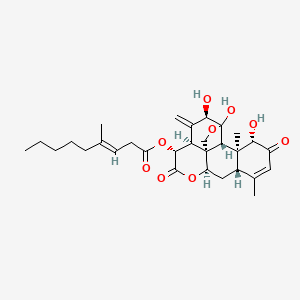


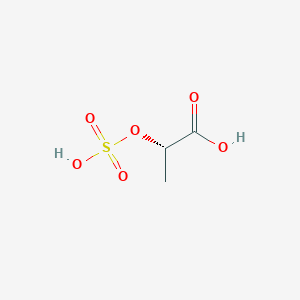

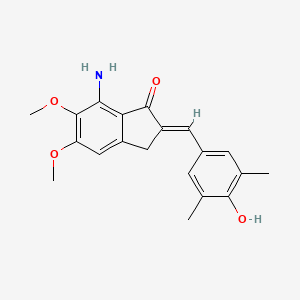
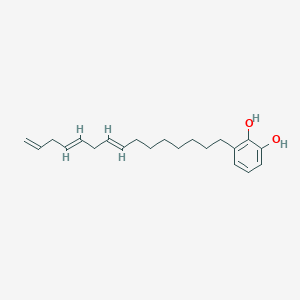
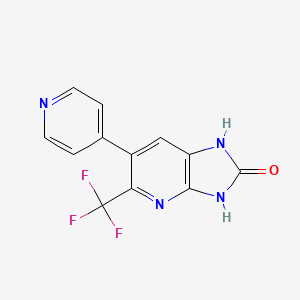
![3-[(5Z,9Z,14Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)
